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Executive Summary
MCPA-2-ethylhexyl is a phenoxy herbicide that rapidly hydrolyzes to its active form, 2-methyl-

4-chlorophenoxyacetic acid (MCPA acid), upon absorption in mammals. The toxicological

profile is therefore primarily reflective of MCPA acid. It exhibits moderate acute toxicity via oral,

dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are

the liver and kidneys, with dogs showing higher sensitivity than rodents due to differences in

renal excretion mechanisms. While the International Agency for Research on Cancer (IARC)

classifies chlorophenoxy herbicides as "Possibly carcinogenic to humans" (Group 2B),

comprehensive rodent bioassays have not demonstrated a carcinogenic potential for MCPA.[1]

[2] The compound is not considered mutagenic.[3] Reproductive and developmental effects

have been observed, but typically at doses that also induce maternal toxicity.[3] This document

provides a comprehensive overview of the available toxicological data, including quantitative

endpoints, experimental methodologies, and mechanistic insights.

Introduction
MCPA-2-ethylhexyl (CAS No: 29450-45-1) is the 2-ethylhexyl ester of MCPA, a selective,

systemic phenoxy herbicide used for post-emergent control of broadleaf weeds in various

agricultural and non-crop settings.[4][5] In mammals, ester forms of phenoxy herbicides are

rapidly hydrolyzed to the parent acid. Consequently, the systemic toxicity of MCPA-2-
ethylhexyl is attributable to the resulting MCPA acid.[1] This guide focuses on the toxicological

effects observed in mammalian species, providing researchers and drug development

professionals with a detailed summary of its toxicokinetic and toxicodynamic properties.
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Toxicokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion
(ADME)
Following oral administration, MCPA is rapidly and quantitatively absorbed.[6] The ester,

MCPA-2-ethylhexyl, is quickly broken down to MCPA acid, which is the systemically available

and herbicidally active chemical.[1][3]

The extent of metabolism for MCPA is generally low and consistent between rats and humans,

with the parent compound accounting for approximately 50-67% of the dose in rats and around

40% in humans.[6] In contrast, dogs exhibit substantially higher metabolic conversion.[6] The

major metabolite identified in both plants and animals is 2-methyl-4-chlorophenol.[3]

Elimination patterns show significant species-specific differences. In rats and humans, MCPA

and its metabolites are rapidly eliminated, primarily through urine, with 65-70% of the dose

excreted within 24 hours.[6] In dogs, however, excretion occurs via both urine and feces and is

much slower, with only 20-30% of the dose eliminated in the first 24 hours.[6] This leads to a

longer terminal half-life in dogs (approximately 47 hours) compared to rats and humans (15-17

hours).[6]
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Figure 1: ADME Pathway of MCPA-2-ethylhexyl

Oral Ingestion
(MCPA-2-ethylhexyl)

Rapid Hydrolysis
(Gut/Liver)

Systemic Circulation
(MCPA Acid)

Distribution to Tissues

Metabolism (Low)
(e.g., to 2-methyl-4-chlorophenol)

Excretion

Rat / Human

Dog

Rapid Urinary Excretion
(Efficient OAT-mediated secretion)

~90%

Slow Urinary Excretion
(Saturated OAT-mediated secretion)

~50%

Fecal Excretion~50%

Click to download full resolution via product page

Caption: ADME Pathway of MCPA-2-ethylhexyl.

Mechanism of Differential Toxicity
The observed difference in toxicity, particularly the higher sensitivity of dogs, is attributed to

variations in renal excretion. In rats and humans, active transporters in the renal proximal

tubules, specifically Organic Anion Transporters (OAT1/OAT3), efficiently secrete MCPA into

the urine.[6] In dogs, this renal secretion process becomes saturated at lower doses (between

5 and 100 mg/kg bw), leading to significantly slower elimination, prolonged systemic exposure,

and consequently, increased toxicity.[6][7]

Acute Toxicity
MCPA-2-ethylhexyl is classified as harmful if swallowed, inhaled, or in contact with skin.[1][8]

Symptoms of acute overexposure in humans can include slurred speech, muscle twitching and

spasms, nausea, vomiting, and decreased blood pressure.[1] It is considered a skin sensitizer

but not a significant skin or eye irritant.[3]
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Table 1: Acute Toxicity of MCPA-2-ethylhexyl

Study Type Species Route Value Reference

LD₅₀ Rat Oral 1793 mg/kg [1]

LD₅₀ Rabbit Dermal >2,000 mg/kg [1]

| LC₅₀ (4-hr) | Rat | Inhalation | >4.5 mg/m³ |[1] |

Subchronic and Chronic Toxicity
The primary target organs identified in repeated-dose studies are the kidneys and liver. Dogs

are consistently the most sensitive species.

Table 2: Summary of Subchronic and Chronic Toxicity Studies
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Species Duration Doses NOAEL LOAEL
Key
Findings

Referenc
e

Rat 13 Weeks

0, 25, 50,
100
mg/kg/da
y

-
25
mg/kg/da
y

Cytopath
ological
changes
in liver
and
kidneys
(hyperpla
sia,
nephritis)
.

[9]

Rat 2 Years

0, 20, 80,

320 ppm

(in feed)

20 ppm 80 ppm

Elevated

triglyceride

s and

SGPT;

nephrotoxi

city at the

highest

dose.

[2]

Dog 13 Weeks

0, 25, 50,

75

mg/kg/day

-
25

mg/kg/day

Hematologi

cal

changes;

histopathol

ogical

evidence of

bone

marrow,

liver, and

kidney

damage.

[9]

Dog 90 Days 0, 1, 5, 15

mg/kg/day

1

mg/kg/day

5

mg/kg/day

Increased

ALT and

urea;

inflammato
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Species Duration Doses NOAEL LOAEL
Key
Findings

Referenc
e

ry liver

lesions;

moderate

kidney

damage;

decreased

testes

weight.

| Mouse | 2 Years | 0, 20, 100, 500 ppm (in feed) | 100 ppm | 500 ppm | Kidney weight changes

and minor renal histopathology. |[2] |

Carcinogenicity and Genotoxicity
Carcinogenicity
There is conflicting information regarding the carcinogenic potential of MCPA. The IARC has

classified chlorophenoxy herbicides as a group into Group 2B, "possibly carcinogenic to

humans," based on limited evidence from some epidemiological studies suggesting an

association with non-Hodgkin's lymphoma.[1][10][11] However, regulatory bodies like the U.S.

EPA have concluded that MCPA is "not likely to be carcinogenic to humans".[3][12] This

conclusion is supported by long-term dietary studies in both rats and mice, which found no

evidence of oncogenic potential even at doses causing chronic toxicity.[1][2]

Genotoxicity
MCPA is not considered mutagenic, and the weight of evidence from a battery of genotoxicity

tests does not support a genotoxic mode of action for its toxicity.[3][11]

Table 3: Carcinogenicity and Genotoxicity Summary
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Endpoint
Assay Type /
Agency

Result /
Classification

Reference

Carcinogenicity
2-Year Rat
Bioassay

No oncogenic
potential observed.

[2]

Carcinogenicity
2-Year Mouse

Bioassay

No oncogenic

potential observed.
[2]

Carcinogenicity IARC Classification

Group 2B: Possibly

carcinogenic to

humans.

[1][10]

Carcinogenicity
U.S. EPA

Classification

Not Likely to be

Carcinogenic to

Humans.

[3][12]

| Mutagenicity | Various Assays | Not considered mutagenic. |[3] |

Reproductive and Developmental Toxicity
Reproductive and developmental effects have been reported for MCPA, though often at dose

levels that also produced maternal toxicity.[3] In a mouse developmental study, reduced fetal

weights and delayed skeletal ossification were noted at 100 mg/kg/day.[9] Single-dose

developmental studies with the MCPA-2-ethylhexyl ester raised some concern over potential

developmental neurotoxicity, leading to the application of an additional safety factor in some

acute risk assessments.[3]

Table 4: Reproductive and Developmental Toxicity of MCPA
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Study Type Species NOAEL LOAEL
Key
Findings

Reference

Reproducti
ve

Rat
150
mg/kg/day

-

Effects
seen at
maternally
toxic doses.

[3]

Development

al
Rat 50 mg/kg/day -

Effects seen

at maternally

toxic doses.

[3]

| Developmental | Mouse | 25 mg/kg/day | 100 mg/kg/day | Reduced fetal weight, delayed

skeletal ossification. |[9] |

Mechanistic Toxicology
Herbicide Mode of Action
MCPA acts as a synthetic auxin, mimicking the action of natural plant growth hormones. This

leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately

causing their death.[5]

Mammalian Mechanisms of Toxicity
The primary driver of severe toxicity and inter-species variability is the saturation of renal OAT

transporters, as detailed in Section 3.2.[6] At the cellular level, in vitro studies using a human

breast cancer cell line (MCF-7) have suggested that MCPA can induce oxidative stress. This

involves the generation of reactive oxygen species (ROS), leading to subsequent lipid and

protein oxidation, which may contribute to cellular damage.[13]
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Figure 2: Proposed Oxidative Stress Pathway
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Caption: Proposed Oxidative Stress Pathway.

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological

studies. Below is a representative workflow for a subchronic oral toxicity study and the

methodology for a key chronic study on MCPA.
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Figure 3: General Workflow for a 90-Day Rodent Toxicity Study
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Caption: General Workflow for a 90-Day Rodent Toxicity Study.

Protocol Example: 2-Year Chronic/Oncogenicity Study in
Rats[2]

Test Substance: 4-chloro-2-methylphenoxyacetic acid (MCPA).

Species: Wistar rats.
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Administration: Dietary, for 2 years.

Dose Groups: Target dietary concentrations of 0 (control), 20, 80, and 320 ppm.

Animals per Group: (Specific numbers not detailed in the abstract, but typically 50/sex/group

for OECD guidelines).

Observations:

Clinical: Daily checks for mortality and morbidity.

Body Weight and Food Consumption: Measured regularly.

Clinical Pathology: Blood samples collected at scheduled intervals for hematology and

serum chemistry analysis (e.g., triglycerides, serum glutamic transaminase).

Pathology: At termination, all animals underwent a full necropsy. Organ weights (e.g.,

kidney) were recorded. A comprehensive set of tissues from all animals was preserved

and processed for microscopic histopathological examination.

Endpoints: Evaluation of chronic toxicity (target organ effects, NOEL) and oncogenic

potential (incidence of tumors).

Conclusion
The toxicological profile of MCPA-2-ethylhexyl in mammals is well-characterized and is driven

by its hydrolysis to MCPA acid. It has moderate acute toxicity. The primary concerns from

repeated exposure relate to kidney and liver toxicity, with dogs being a particularly sensitive

species due to slower renal clearance. While some epidemiological data have raised questions

about carcinogenicity, robust long-term animal studies have not shown an oncogenic effect. It is

not genotoxic. The established NOAELs and LOAELs from these comprehensive studies form

the basis for human health risk assessments for this widely used herbicide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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